molecular formula C20H11Cl2NO2S2 B11708858 (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11708858
M. Wt: 432.3 g/mol
InChI Key: DNFAMXLHWDKWLO-WOJGMQOQSA-N
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Description

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of furan, thiazolidinone, and dichlorophenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide and subsequent reaction with phenyl isothiocyanate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of furan, thiazolidinone, and dichlorophenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H11Cl2NO2S2

Molecular Weight

432.3 g/mol

IUPAC Name

(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H11Cl2NO2S2/c21-15-8-6-12(10-16(15)22)17-9-7-14(25-17)11-18-19(24)23(20(26)27-18)13-4-2-1-3-5-13/h1-11H/b18-11+

InChI Key

DNFAMXLHWDKWLO-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)SC2=S

Origin of Product

United States

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